molecular formula C20H17N5O3S2 B2489272 2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide CAS No. 1251566-04-7

2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

Cat. No. B2489272
CAS RN: 1251566-04-7
M. Wt: 439.51
InChI Key: SAWDCFXLGPLNKI-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The thiazole ring can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Properties

2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide and its derivatives have been extensively researched for their potential anticancer properties. A study by Ravinaik et al. (2021) demonstrated the synthesis and evaluation of similar compounds against various cancer cell lines, showing promising anticancer activities.

Antimicrobial and Antibacterial Activity

These compounds are also noted for their antimicrobial and antibacterial efficacy. Research by Kokate and Patil (2021) and Khalid et al. (2016) highlights the synthesis and antimicrobial screening of new derivatives, with many compounds showing good antibacterial as well as antifungal activity.

Application in Corrosion Inhibition

An interesting application of these compounds is in corrosion inhibition. A study by Ammal et al. (2018) focused on the use of 1,3,4-oxadiazole derivatives for protecting mild steel in sulfuric acid, demonstrating their effectiveness as corrosion inhibitors.

Antidiabetic Potential

The derivatives of this compound have also been explored for their potential as antidiabetic agents. Abbasi et al. (2020) synthesized and evaluated a series of these compounds, revealing significant inhibitory potential against α-glucosidase enzyme, indicating their potential in diabetes treatment.

Antioxidant Activities

Some derivatives have shown notable antioxidant activities. Research by Bondock, Adel, and Etman (2016) evaluated the antioxidant activity of newly synthesized compounds, with some demonstrating high protection against DNA damage.

Safety and Hazards

The safety and hazards of specific benzothiazole derivatives would depend on their exact structure and properties. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

Benzothiazoles continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new benzothiazole derivatives with enhanced activity and lesser side effects .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the specific structure and functional groups of the compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . This can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications . These can direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

2-[[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c21-19(27)12-5-1-2-6-13(12)22-16(26)11-29-20-25-24-17(28-20)9-10-18-23-14-7-3-4-8-15(14)30-18/h1-8H,9-11H2,(H2,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWDCFXLGPLNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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